去甲基诺氟沙星盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin . Norfloxacin, sold under the brand name Noroxin among others, is an antibiotic that belongs to the class of fluoroquinolone antibiotics. It is used to treat urinary tract infections, gynecological infections, inflammation of the prostate gland, gonorrhea, and bladder infection .

Molecular Structure Analysis

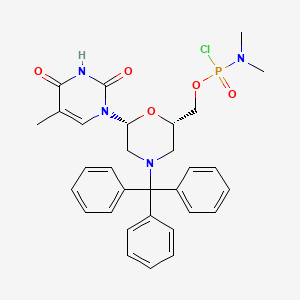

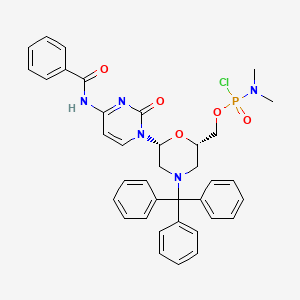

The molecular formula of N-Demethyl Norfloxacin Hydrochloride is C₁₅H₁₆FN₃O₃·HCl. The crystal structures and physicochemical properties of Norfloxacin have been studied . The crystallization of Norfloxacin with fumaric acid resulted in the isolation of six distinct solid forms of the drugs with different stoichiometries and hydration levels .

Chemical Reactions Analysis

The aqueous degradation mechanism of Norfloxacin initiated by a hydroxyl radical has been investigated using density functional theory (DFT) calculation .

Physical And Chemical Properties Analysis

Norfloxacin, an antibiotic that exists in different solid forms, has unfavorable properties in terms of solubility and stability . The crystallization of Norfloxacin with fumaric acid resulted in the isolation of six distinct solid forms of the drugs with different stoichiometries and hydration levels .

科学研究应用

Antibiotic Applications

Norfloxacin, the parent compound of N-Demethyl Norfloxacin Hydrochloride, is a representative antibiotic of the fluoroquinolone family with a broad antibacterial spectrum . It is used in the treatment of infections of genital and urinary tracts, prostate, and gonorrhea .

Solubility Enhancement

Norfloxacin has very unfavorable properties in terms of solubility and stability . Binary complexes of norfloxacin, in the solid form C, and β-cyclodextrin were procured by the kneading method and physical mixture . This method improved the solubility, dissolution rate, and the chemical and physical stability of norfloxacin .

Cocrystal Formation

A new cocrystal of Norfloxacin, a poorly soluble fluoroquinolone antibiotic, has been synthesized by a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer . The new cocrystal exists in both anhydrous and monohydrate forms with the same (1:1) Norfloxacin/resorcinol stoichiometry . This cocrystal has a solubility of 2.64 ± 0.39 mg/mL, approximately 10-fold higher than Norfloxacin .

Photocatalytic Degradation

The photocatalytic properties of Bi2WO6 hierarchical nanostructures have been tested by photodegradation of norfloxacin . The pompon-like Bi2WO6 hierarchical nanostructures samples exhibited excellent photoactivity in antibiotic removal, and as much as 97.67% of norfloxacin could be efficiently degraded in 120 minutes .

作用机制

Target of Action

N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin , a broad-spectrum fluoroquinolone antibiotic . The primary targets of Norfloxacin are the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Norfloxacin, and by extension N-Demethyl Norfloxacin Hydrochloride, operates by inhibiting these target enzymes . The compound binds to DNA gyrase and topoisomerase IV, blocking bacterial DNA replication . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption prevents the bacteria from multiplying, effectively controlling the spread of the infection .

Pharmacokinetics

Norfloxacin, the parent compound of N-Demethyl Norfloxacin Hydrochloride, exhibits complex pharmacokinetics . After administration of a 400-mg dose, peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours . The drug is widely distributed throughout the body, achieving high tissue to serum concentration ratios in both renal and prostatic tissue . Approximately 30 percent of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion .

Result of Action

The inhibition of bacterial DNA replication by N-Demethyl Norfloxacin Hydrochloride leads to the death of the bacteria, effectively treating the infection . The compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Action Environment

Environmental factors can influence the action of N-Demethyl Norfloxacin Hydrochloride. For instance, the presence of dissolved oxygen (DO) was found to significantly affect the hydrolysis of Norfloxacin, with the hydrolysis rate positively correlated with DO concentration . The superoxide radical (·O2−) was identified as the main active species for Norfloxacin hydrolysis .

安全和危害

未来方向

属性

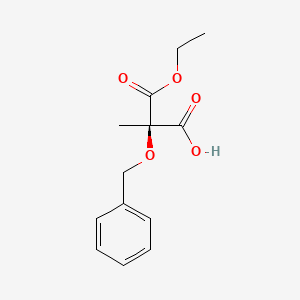

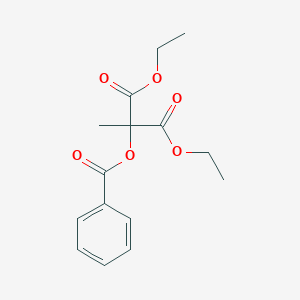

| { "Design of the Synthesis Pathway": "The synthesis of N-Demethyl Norfloxacin Hydrochloride can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Norfloxacin", "Sodium Hydroxide", "Methanol", "Hydrochloric Acid", "Chloroform" ], "Reaction": [ "Norfloxacin is treated with sodium hydroxide in methanol to remove the methyl group, forming N-Demethyl Norfloxacin.", "The N-Demethyl Norfloxacin is then reacted with hydrochloric acid in chloroform to form N-Demethyl Norfloxacin Hydrochloride.", "The product is then isolated and purified through crystallization or other appropriate methods." ] } | |

CAS 编号 |

74011-48-6 |

产品名称 |

N-Demethyl Norfloxacin Hydrochloride |

分子式 |

C₁₅H₁₆FN₃O₃·HCl |

分子量 |

305.303646 |

同义词 |

6-Fluoro-1,4-dihydro-1-methyl-4-Oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Hydrochloride(1:1); 6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Monohydrochloride; Norfloxacin Impurity K |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。